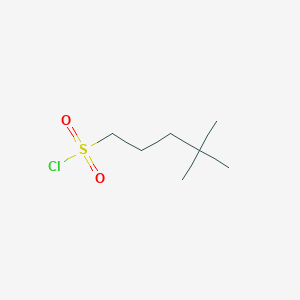

4,4-Dimethylpentane-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

4,4-dimethylpentane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-7(2,3)5-4-6-11(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVIWAYOANATKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approach

The synthesis of alkyl sulfonyl chlorides, including 4,4-dimethylpentane-1-sulfonyl chloride, typically involves the chlorination of corresponding alkyl mercaptans or disulfides in an aqueous hydrochloric acid medium. The reaction proceeds through the oxidation of the mercaptan to a sulfonyl chloride under controlled conditions.

Continuous Aqueous Hydrochloric Acid Method

A well-documented industrially relevant method involves a continuous reaction system where chlorine gas, water, and the alkyl mercaptan (or dialkyl disulfide) are reacted in concentrated aqueous hydrochloric acid under turbulent flow conditions. This process is notable for its:

- High yield (often exceeding 90%)

- High purity product

- Short reaction time (typically less than 5 minutes)

- Minimal mechanical agitation due to turbulence ensuring intimate reactant contact

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Medium | Concentrated aqueous HCl | Saturated with alkyl sulfonyl chloride |

| Temperature | 10 to 35 °C | Optimal for high yield |

| Reactant Feed Rate | 0.005 to 0.03 pound-mole/hr/ft³ | Ensures vigorous turbulence |

| Reaction Time (Hold-up) | <1 to ~15 minutes (usually <5) | Short residence time |

| Product Separation | Continuous or intermittent | Based on density difference |

The reactor system typically consists of a vertical tubular reactor connected to a settling reservoir with heat exchangers to control temperature. Chlorine gas is sparged at the bottom, and the alkyl mercaptan is introduced above the chlorine feed. The vigorous reaction generates turbulence that acts as the mixing mechanism, eliminating the need for mechanical stirring.

The product, this compound, separates from the aqueous phase due to density differences and is withdrawn continuously or intermittently. The aqueous phase is replenished to maintain the specific gravity differential crucial for phase separation.

Reaction Mechanism and Chemical Considerations

The reaction involves the oxidation of the alkyl mercaptan (R–SH) or disulfide (R–S–S–R) by chlorine in the acidic aqueous medium, forming the sulfonyl chloride (R–SO2Cl). The presence of hydrochloric acid stabilizes the reaction medium and aids in product separation.

The general reaction can be summarized as:

$$

R–SH + 3Cl2 + H2O \rightarrow R–SO_2Cl + 5HCl

$$

Where R represents the 4,4-dimethylpentane moiety.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Continuous Aqueous HCl Process | Alkyl mercaptan + Cl2 + H2O + HCl | 10–35 °C, turbulent flow | High yield, purity, scalability | Requires chlorine handling |

| Thionyl Chloride Conversion | 4,4-Dimethylpentane sulfonic acid + SOCl2 | Reflux, dry conditions | Direct conversion | Harsh reagents, lower scalability |

| Photochemical Synthesis | Thiol derivatives + light + catalyst | UV or visible light irradiation | Mild conditions, selective | Limited to certain substrates |

Research Findings and Industrial Insights

The continuous aqueous HCl method is preferred industrially due to its efficiency and scalability. The reaction's short residence time and lack of mechanical agitation reduce operational costs and complexity.

The purity of the sulfonyl chloride product is generally very high, often requiring only minimal post-reaction purification such as vacuum distillation ("topping") to remove residual HCl and moisture.

The reaction parameters such as temperature, reactant feed rates, and acid concentration are critical for optimizing yield and purity.

The density difference between the aqueous phase and the sulfonyl chloride product is exploited for effective phase separation, facilitating continuous product withdrawal.

Adaptations of this method have been successfully applied to various alkyl sulfonyl chlorides, indicating its suitability for this compound synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4,4-Dimethylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Although less common, oxidation can occur under specific conditions to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products

Substitution: Produces sulfonamides, sulfonate esters, or sulfonothioates.

Reduction: Yields sulfonyl hydrides.

Oxidation: Forms sulfonic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

- Intermediate for Sulfonamides : 4,4-Dimethylpentane-1-sulfonyl chloride serves as a key intermediate in the synthesis of various sulfonamides. These compounds are essential in pharmaceutical research due to their antibacterial properties and potential therapeutic applications.

- Formation of Sulfones : The compound is also utilized in the formation of sulfones through nucleophilic substitution reactions with suitable nucleophiles such as amines and alcohols. This property is critical for developing biologically active molecules.

Medicinal Chemistry

- Antibacterial Activity : The compound has been studied for its antibacterial properties by inhibiting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This mechanism is similar to that of traditional sulfonamides, making it a candidate for further exploration in drug development .

- Drug Development : Researchers are investigating the potential of this compound in designing new sulfonamide-based therapeutics. Its unique structural configuration may provide advantages over existing compounds.

Industrial Applications

- Polymer Production : In industrial settings, this sulfonyl chloride is employed in the production of polymers and other materials due to its unique chemical properties. Its reactivity allows for the modification of polymer backbones to enhance performance characteristics.

Mecanismo De Acción

The mechanism of action of 4,4-Dimethylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The general mechanism includes:

Nucleophilic Attack: A nucleophile attacks the sulfur atom, displacing the chloride ion.

Intermediate Formation: A tetrahedral intermediate is formed, which then collapses to release the chloride ion and form the final product.

Comparación Con Compuestos Similares

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Differences

The table below contrasts 4,4-dimethylpentane-1-sulfonyl chloride with 4-(5-chloropentanamido)benzene-1-sulfonyl chloride (CAS: 1909337-37-6), a structurally distinct aromatic sulfonyl chloride described in the evidence :

Key Observations:

- Molecular Complexity : The aromatic derivative has a significantly higher molecular weight (310.2 vs. ~197.5 g/mol) due to its benzene ring and amide-functionalized side chain, enabling diverse reactivity in drug discovery .

- Reactivity : The aliphatic structure of this compound may favor reactions requiring steric bulk or hydrophobic interactions, whereas the aromatic analog’s electron-deficient benzene ring supports electrophilic substitutions.

- Applications : While this compound serves as a general-purpose building block, the aromatic derivative is tailored for specialized pharmaceutical and agrochemical synthesis .

Pricing and Commercial Availability

- This compound : Priced at €448.00 (50 mg) and €1,054.00 (500 mg), its cost reflects high purity and niche applications .

- 4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride : While exact pricing is unavailable, its complex synthesis and ≥95% purity suggest comparable or higher costs than the aliphatic analog .

Actividad Biológica

4,4-Dimethylpentane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its sulfonyl functional group, which includes a sulfur atom double-bonded to an oxygen atom and single-bonded to a chlorine atom. This compound is significant in organic synthesis due to its reactivity, particularly in forming sulfonamides and other derivatives. Its biological activity is primarily linked to its potential applications in drug development and synthesis of biologically active molecules.

This compound has the following chemical properties:

- Molecular Formula: C₇H₁₅ClO₂S

- Molecular Weight: 194.72 g/mol

- Appearance: Colorless liquid

The compound's structure indicates a branched alkane backbone with a sulfonyl chloride group attached, which contributes to its electrophilic nature and ability to react with nucleophiles such as amines and alcohols .

The mechanism by which this compound exerts its biological effects involves several steps:

- Nucleophilic Attack: The sulfonyl chloride group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamides or other derivatives.

- Formation of Bioactive Compounds: The resultant compounds often exhibit significant biological activities, including antibacterial properties. The ability to inhibit bacterial folic acid synthesis is a notable mechanism of action for sulfonamides derived from this compound .

Biological Activity

Research indicates that this compound and its derivatives have been explored for various biological activities:

- Antibacterial Activity: Compounds derived from sulfonyl chlorides are known for their antibacterial properties, particularly against Gram-positive bacteria. This is attributed to their ability to interfere with folic acid synthesis in bacteria .

- Drug Development: The compound is studied for its potential use in synthesizing new therapeutic agents, particularly sulfonamide-based drugs that target bacterial infections .

Case Studies and Research Findings

Several studies have documented the biological activity of sulfonamides derived from this compound:

-

Antibacterial Efficacy Study:

- A study evaluated the antibacterial efficacy of various sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, demonstrating their potential as effective antibacterial agents .

- Mechanistic Studies:

- Synthesis and Characterization:

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4,4-dimethylpentane-1-sulfonyl chloride, and how can purity be ensured during synthesis?

- Methodology : Synthesis typically involves sulfonation of 4,4-dimethylpentane-1-thiol using chlorinating agents like chlorine gas or sulfuryl chloride. Purity is validated via HPLC with mobile phases containing sodium 1-octanesulfonate (adjusted to pH 4.6 with glacial acetic acid) and methanol (65:35 ratio) to monitor intermediates and byproducts .

- Key Parameters : Reaction temperature (20–25°C) and stoichiometric excess of chlorinating agents (1.2–1.5 equivalents) minimize side reactions. Post-synthesis purification via fractional distillation under reduced pressure (50–60°C, 10 mmHg) is recommended .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

- Methodology :

- NMR Spectroscopy : H and C NMR identify characteristic peaks: δ 1.2–1.4 ppm (geminal dimethyl groups) and δ 3.5–3.7 ppm (sulfonyl chloride moiety) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects the molecular ion peak at m/z 192.1 [M–Cl] .

- FT-IR : Strong absorption bands at 1370 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Conduct reactions in solvents of varying polarity (e.g., THF, DCM, acetonitrile) at 25–60°C. Monitor reaction progress via F NMR (if fluorinated nucleophiles are used) or HPLC .

- Data Interpretation : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the sulfonyl chloride group, accelerating reaction rates. Elevated temperatures (>40°C) may induce decomposition, requiring real-time monitoring .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?

- Methodology :

- Comparative Receptor Modeling : Use computational tools (e.g., molecular docking) to analyze interactions with target enzymes (e.g., carbonic anhydrase). Cross-validate with in vitro assays using standardized protocols .

- Meta-Analysis : Aggregate data from studies using consistent assay conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding variables like solvent effects or impurity interference .

Q. How can regioselectivity challenges in sulfonylation reactions involving this compound be addressed?

- Methodology :

- Protecting Group Strategy : Pre-functionalize competing nucleophilic sites (e.g., hydroxyl or amine groups) with tert-butyldimethylsilyl (TBS) or Boc groups before sulfonylation .

- Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct sulfonyl chloride electrophilicity toward less hindered sites. Monitor regioselectivity via H NMR integration of product ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.